Biotin-PEG2-C4-Alkin

Übersicht

Beschreibung

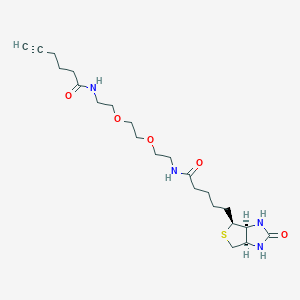

Biotin-PEG2-C4-Alkyne is a PEG-based PROTAC linker . It is a click chemistry reagent that contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Synthesis Analysis

Biotin-PEG2-C4-Alkyne can be used in the synthesis of PROTACs . The Alkyne group can react with azide moiety in Cu(I)-catalyzed Click Chemistry reaction to form a stable triazole linkage .Molecular Structure Analysis

The Biotin-PEG2-C4-Alkyne molecule contains a total of 69 bonds. There are 33 non-H bonds, 4 multiple bonds, 17 rotatable bonds, 3 double bonds, 1 triple bond, 2 five-membered rings, 1 eight-membered ring, 2 secondary amides (aliphatic), 1 urea (-thio) derivative, 2 ethers (aliphatic), 1 sulfide, and 1 tetrahydro .Chemical Reactions Analysis

The Alkyne group in Biotin-PEG2-C4-Alkyne can react with azide moiety in Cu(I)-catalyzed Click Chemistry reaction to form a stable triazole linkage .Physical And Chemical Properties Analysis

The molecular weight of Biotin-PEG2-C4-Alkyne is 468.61 . Its molecular formula is C22H36N4O5S . The substance is not flammable .Wissenschaftliche Forschungsanwendungen

PROTACs-Linker

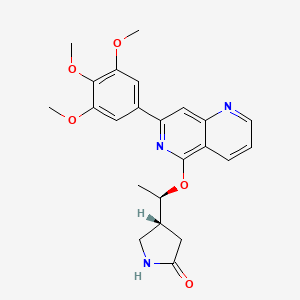

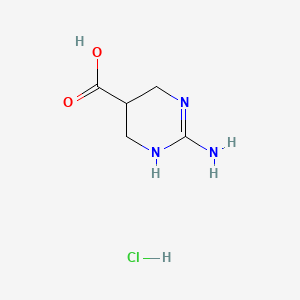

“Biotin-PEG2-C4-Alkin” ist ein PEG-basierter Linker für PROTACs {svg_1}. PROTACs (Proteolyse Targeting Chimeras) sind eine Klasse von Medikamenten, die durch Rekrutierung einer E3-Ubiquitin-Ligase wirken, um ein bestimmtes Protein zur Degradation zu markieren. Das “this compound”-Molekül verbindet zwei wesentliche Liganden, die für die Bildung von PROTAC-Molekülen entscheidend sind {svg_2}.

Biosynthese von Alkin-haltigen Naturprodukten

Alkin-haltige Naturprodukte sind wichtige Moleküle, die in Mikroben und Pflanzen weit verbreitet sind {svg_3}. “this compound”, eine Alkin-haltige Verbindung, kann bei der Biosynthese dieser Naturstoffe verwendet werden. Dies ist besonders nützlich in den Bereichen der pharmazeutischen Chemie, organischen Synthese und Materialwissenschaften {svg_4}.

Biotin-Markierung

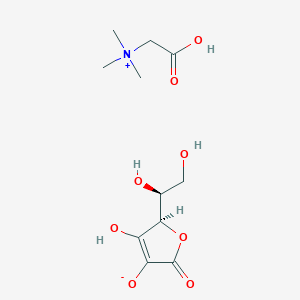

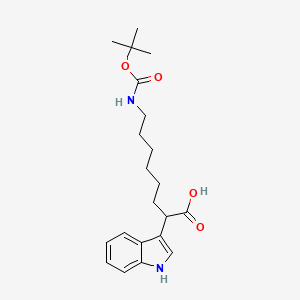

“this compound” kann verwendet werden, um eine Biotin-Markierung zu einer Reihe von Biochemikalien, Aminosäuren, Proteinen und Nukleotiden hinzuzufügen, die durch die Addition einer Azidgruppe modifiziert wurden {svg_5}. Dies wird durch eine kupferkatalysierte Azid-Alkin-Cycloadditionsreaktion (Cu(I)) erreicht {svg_6}.

Detektion mit Biotin-bindenden Proteinen

Das Biotin in “this compound” kann anschließend mit Streptavidin, Avidin oder NeutrAvidin® Biotin-bindenden Proteinen nachgewiesen werden {svg_7}. Dies macht es nützlich in verschiedenen Forschungs- und Diagnostikverfahren {svg_8}.

Click-Chemie

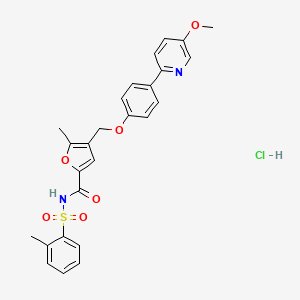

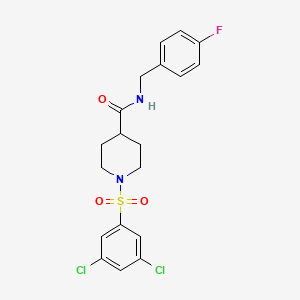

“this compound” wird in der Click-Chemie verwendet, einer Art chemischer Reaktion, die darauf ausgelegt ist, Substanzen schnell und zuverlässig zu erzeugen, indem kleine Einheiten zusammengefügt werden. Dies wird durch eine kupferkatalysierte Azid-Alkin-Cycloadditionsreaktion (Cu(I)) erreicht {svg_9}.

Wirkmechanismus

Target of Action

Biotin-PEG2-C4-Alkyne is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of various proteins .

Mode of Action

Biotin-PEG2-C4-Alkyne operates through a mechanism known as PROTAC (Proteolysis Targeting Chimeras) . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase . This binding leads to the ubiquitination and subsequent degradation of the target protein . Biotin-PEG2-C4-Alkyne, as a click chemistry reagent, contains an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Biochemical Pathways

The key biochemical pathway involved in the action of Biotin-PEG2-C4-Alkyne is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, thereby regulating various cellular processes such as cell cycle progression, signal transduction, and responses to oxidative stress .

Pharmacokinetics

The peg2 linker in the compound is known to enhance water solubility , which could potentially improve its bioavailability.

Result of Action

The primary result of Biotin-PEG2-C4-Alkyne’s action is the selective degradation of target proteins . This degradation can influence various cellular processes, depending on the specific proteins targeted.

Action Environment

The action of Biotin-PEG2-C4-Alkyne can be influenced by various environmental factors. For instance, the efficiency of the click chemistry reaction it undergoes can be affected by the presence of copper ions . Additionally, the stability of the compound might be influenced by storage conditions .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Biotin-PEG2-C4-Alkyne plays a significant role in biochemical reactions. The biotin part of Biotin-PEG2-C4-Alkyne has a high affinity and can bind with proteins like streptavidin or avidin, which are widely used in biological labeling and bioconjugation experiments . The alkyne group in Biotin-PEG2-C4-Alkyne can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .

Cellular Effects

The effects of Biotin-PEG2-C4-Alkyne on cells and cellular processes are largely dependent on the biomolecules it is conjugated to. The biotin component of Biotin-PEG2-C4-Alkyne can interact with cellular proteins that have a high affinity for biotin, potentially influencing cell function .

Molecular Mechanism

Biotin-PEG2-C4-Alkyne exerts its effects at the molecular level through its ability to form covalent bonds with azide-tagged molecules via the CuAAC reaction . This allows for the specific covalent linkage of molecules, a feature that is exploited in the field of click chemistry .

Temporal Effects in Laboratory Settings

The effects of Biotin-PEG2-C4-Alkyne over time in laboratory settings would depend on the specific experimental conditions and the biomolecules it is conjugated to. Peg-based compounds like Biotin-PEG2-C4-Alkyne are generally known for their stability .

Metabolic Pathways

The involvement of Biotin-PEG2-C4-Alkyne in metabolic pathways would be largely dependent on the specific biomolecules it is conjugated to. The biotin component of Biotin-PEG2-C4-Alkyne could potentially interact with enzymes or cofactors in biotin-dependent metabolic pathways .

Transport and Distribution

The transport and distribution of Biotin-PEG2-C4-Alkyne within cells and tissues would depend on the specific biomolecules it is conjugated to. The biotin component of Biotin-PEG2-C4-Alkyne could potentially interact with cellular transporters or binding proteins that recognize biotin .

Subcellular Localization

The subcellular localization of Biotin-PEG2-C4-Alkyne would depend on the specific biomolecules it is conjugated to. The biotin component of Biotin-PEG2-C4-Alkyne could potentially direct it to specific compartments or organelles based on the localization of biotin-binding proteins .

Eigenschaften

IUPAC Name |

N-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]hex-5-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N4O5S/c1-2-3-4-8-19(27)23-10-12-30-14-15-31-13-11-24-20(28)9-6-5-7-18-21-17(16-32-18)25-22(29)26-21/h1,17-18,21H,3-16H2,(H,23,27)(H,24,28)(H2,25,26,29)/t17-,18-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIRHLAYBWVOOC-WFXMLNOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(=O)NCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCCC(=O)NCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Fluoro-4-(2-methyl-8-((3-(methylsulfonyl)benzyl)amino)imidazo[1,2-a]pyrazin-3-yl)phenol](/img/structure/B606050.png)

![1-(4-chloro-3,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol](/img/structure/B606051.png)

![Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-](/img/structure/B606057.png)

![4-[(2S,3aR,5R,6R,6aR)-6'-chloro-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid](/img/structure/B606065.png)

![7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B606067.png)